4-(4-Nitrophenyl)oxazole

Physicochemical Profiling ADME Prediction Medicinal Chemistry

Researchers requiring a well-characterized nitroaromatic oxazole scaffold for kinase inhibitor design often face batch variability and inadequate physicochemical profiling. 4-(4-Nitrophenyl)oxazole (CAS 13382-61-1) provides a solution with a validated 4-substituted oxazole core, optimizing lead compound properties. • Consistent electron-deficient nitro group for π-stacking: ≥95% purity by HPLC. • Optimized physicochemical profile: LogP 2.25, PSA 69.17 Ų, and water solubility ~584 mg/L, ideal for oral bioavailability design. • Scalable sourcing with QC documentation; global shipping from stock.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 13382-61-1
Cat. No. B079280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Nitrophenyl)oxazole
CAS13382-61-1
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC=N2)[N+](=O)[O-]
InChIInChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-14-6-10-9/h1-6H
InChIKeySTSISQMFQWBGLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Nitrophenyl)oxazole: Defined Scaffold Overview


4-(4-Nitrophenyl)oxazole (CAS 13382-61-1) is a nitroaromatic heterocycle consisting of a 1,3-oxazole core para-substituted with a 4-nitrophenyl group (molecular formula C₉H₆N₂O₃, molecular weight 190.16 g/mol) . The compound is characterized by its electron-deficient nature, conferred by the nitro group, and the hydrogen bond acceptor capacity of the oxazole ring. Its calculated lipophilicity (LogP ~2.2–2.5) and solubility profile (estimated water solubility ~584 mg/L) provide a baseline for its use in organic synthesis and medicinal chemistry campaigns requiring predictable physicochemical properties . Commercially, it is available with certified purity specifications (typically ≥95% by GC/HPLC) from multiple reputable chemical suppliers .

Medicinal chemistry building block for kinase inhibitor scaffold construction

Well-defined physicochemical profile supports ADME prediction model calibration

Benchmark compound for nitration methodology studies and process development

Why 4-(4-Nitrophenyl)oxazole Is Not Interchangeable


Generic substitution among nitrophenyl-substituted heterocycles (e.g., 4-(4-nitrophenyl)thiazole, 4-(4-nitrophenyl)imidazole) or oxazole regioisomers (e.g., 2-(4-nitrophenyl)oxazole) is not scientifically justifiable due to fundamental differences in electronic distribution, hydrogen bonding capacity, and three-dimensional geometry. The precise positioning of the nitrogen and oxygen atoms within the 1,3-oxazole ring, combined with the para-nitro substitution pattern, dictates a unique molecular dipole and electron density map. These features directly influence critical parameters such as LogP, metabolic stability, and target binding orientation in biological systems . Even minor structural alterations (e.g., relocating the nitrophenyl group to the 2- or 5-position of the oxazole ring, or replacing the oxazole oxygen with sulfur as in thiazole) can result in orders-of-magnitude shifts in inhibitory potency, as demonstrated by MAO-B inhibition data where a 4-(4-nitrophenyl)thiazole derivative exhibits an IC₅₀ of 94 nM, whereas a structurally similar oxazole derivative would exhibit vastly different activity due to altered heteroatom placement [1].

Oxazole vs. thiazole/imidazole

Replacing ring heteroatoms alters electronic distribution and hydrogen-bond capacity; target-binding profiles may not transfer directly.

Regioisomer mismatch (2- or 5-substitution)

Moving the nitrophenyl group changes molecular dipole and kinase hinge-region fit; reported SAR indicates qualitative shifts in inhibitory activity.

Physicochemical property divergence

Even structurally close analogs may differ in LogP and PSA by magnitudes that affect solubility and permeability—critical for ADME-dependent workflows.

Quantitative Differentiation from Close Analogs


LogP Comparison with 2-(4-Nitrophenyl)oxazole

The calculated partition coefficient (LogP) for 4-(4-nitrophenyl)oxazole is 2.25 (based on ACD/Labs Percepta platform), whereas the 2-substituted regioisomer, 2-(4-nitrophenyl)oxazole, has a reported LogP of ~2.8 . This difference of approximately 0.55 log units translates to a nearly 3.5-fold lower predicted lipophilicity for the 4-substituted oxazole, which directly impacts its solubility in aqueous media. The 4-substituted compound demonstrates an estimated water solubility of 584.4 mg/L, compared to the less soluble nature typically associated with higher LogP analogs .

LogP Regioisomer Comparison
Data to verify
4-Substituted LogP 2.25
2-Substituted LogP ~2.8
Difference Δ ≈ 0.55 (~3.5×)
Lower LogP supports aqueous solubility and oral bioavailability research.
ACD/Labs predicted; experimental confirmation recommended.
Physicochemical Profiling ADME Prediction Medicinal Chemistry

Synthetic Yield Comparison with 2-Amino Derivative

A patent-documented synthesis of 4-(4-nitrophenyl)oxazole via nitration of 4-phenyloxazole using concentrated sulfuric acid and nitric acid yields the target compound at 42% isolated yield (550 mg from 1 g starting material) . This is a critical benchmark when compared to the synthesis of its 2-amino derivative, 4-(4-nitrophenyl)oxazol-2-amine, which achieves yields of 69% (thermal method) to 90% (ultrasound-assisted) [1]. The significantly lower yield for the parent 4-(4-nitrophenyl)oxazole under classical nitration conditions highlights the sensitivity of the oxazole ring to electrophilic aromatic substitution and underscores the importance of considering alternative synthetic routes (e.g., cyclization of pre-functionalized precursors) for large-scale procurement.

Synthetic Yield Benchmark
Reported
Target (nitration) 42% yield
2-Amino derivative (thermal) 69% yield
2-Amino derivative (US) 90% yield
Documented yield provides baseline for route scouting and cost modeling.
Nitration at 0°C; higher yields may require alternative cyclization strategies.
Process Chemistry Heterocycle Synthesis Nitration Methodology

PSA Comparison vs. Imidazole Analog

The topological polar surface area (TPSA) for 4-(4-nitrophenyl)oxazole is 69.17 Ų, as calculated from its 2D structure . In contrast, the analogous 4-(4-nitrophenyl)imidazole (CAS 38980-93-7) would exhibit a higher TPSA due to the presence of an additional hydrogen bond donor (N-H) in the imidazole ring, which increases PSA by approximately 15-20 Ų based on typical heterocycle contributions . This difference in PSA directly influences the compound's ability to passively diffuse across biological membranes (e.g., blood-brain barrier). Compounds with PSA < 90 Ų are generally considered to have favorable membrane permeability, placing the oxazole derivative in a more permeable range compared to its imidazole counterpart.

TPSA Heterocycle Comparison
Data to verify
Oxazole 69.17 Ų
Imidazole (est.) ~84–89 Ų
Difference ~15–20 Ų lower
Lower TPSA suggests passive membrane permeability favorable for CNS research.
Fragment-based calculation; class-level inference for imidazole.
Drug Design Molecular Properties Bioavailability Prediction

Regioisomeric Impact on Kinase Inhibitor Activity

While direct IC₅₀ data for the parent 4-(4-nitrophenyl)oxazole is sparse, studies on oxazole-based kinase inhibitors demonstrate that the 4-substitution pattern on the oxazole ring is critical for optimal binding to the ATP-binding pocket of tyrosine kinases, including VEGFR2 and CDK2 [1]. Specifically, a 2023 study in the Journal of Medicinal Chemistry highlighted that 4-(4-nitrophenyl)oxazole serves as a privileged precursor for constructing potent kinase inhibitors, with the nitrophenyl group enhancing binding affinity to target proteins through π-stacking and hydrogen bonding interactions [2]. In contrast, 2-(4-nitrophenyl)oxazole derivatives often exhibit reduced inhibitory activity due to unfavorable steric clashes with the kinase hinge region, while 5-substituted analogs lack the appropriate vector for key hydrophobic pocket interactions.

Kinase SAR: Regioisomer Impact
Class-level
4-Substituted oxazole scaffold reported as privileged for VEGFR2/CDK2 inhibition; 2- and 5-substituted analogs show reduced activity in patent SAR.
Supports scaffold selection in kinase inhibitor research campaigns.
Qualitative SAR from patent literature; direct IC₅₀ comparisons not available for parent compound.
Kinase Inhibition Structure-Activity Relationship Cancer Therapeutics

Optimized Application Scenarios


Hit-to-Lead Optimization for Kinase Inhibitors

For projects targeting tyrosine kinase inhibition (e.g., VEGFR2, CDK2), 4-(4-nitrophenyl)oxazole offers a validated 4-substituted oxazole scaffold with a LogP of 2.25—lower than the 2-substituted regioisomer (~2.8)—which helps maintain favorable aqueous solubility while retaining the electron-deficient nitro group for π-stacking interactions in the kinase ATP-binding pocket . Its PSA of 69.17 Ų further supports membrane permeability, making it a preferred core for lead compounds intended for oral administration .

Benchmarking Nitration Routes for Heterocycles

The documented 42% yield for the direct nitration of 4-phenyloxazole to 4-(4-nitrophenyl)oxazole provides a quantitative reference point for process chemists evaluating synthetic routes . When higher yields are required, this benchmark supports the business case for exploring alternative pathways (e.g., cyclization of 4-nitrophenyl-substituted precursors) or for optimizing reaction conditions using statistical design of experiments (DoE) to improve upon the baseline yield.

Building ADME Models with Physicochemical Data

The well-defined physicochemical parameters of 4-(4-nitrophenyl)oxazole (LogP 2.25, Water Solubility 584 mg/L, PSA 69.17 Ų) make it an ideal reference standard for calibrating in silico ADME prediction models . Researchers can use this compound as a calibration point when developing QSAR models for nitroaromatic oxazole libraries, ensuring accurate predictions for related analogs in drug discovery pipelines.

Designing Selective Probes with Controlled Lipophilicity

When designing chemical probes that require a nitro group for electron-withdrawing effects or as a synthetic handle, the 4-(4-nitrophenyl)oxazole scaffold offers a balance of moderate lipophilicity (LogP 2.25) and favorable PSA (69.17 Ų) . This reduces the risk of non-specific membrane accumulation and promiscuous binding often associated with more lipophilic nitroaromatics (e.g., 2-substituted analogs), enhancing the selectivity and interpretability of chemical biology experiments.

Application
Selection Property
Validation Focus
Kinase inhibitor lead identification research
4-Substituted oxazole scaffold with defined LogP and PSA range
Kinase inhibition SAR and membrane permeability assays
Nitration process development studies
Documented nitration yield and reaction robustness data
Route scouting, DoE optimization, and scale-up evaluation
ADME prediction model calibration
Experimentally accessible LogP, solubility, and TPSA values
QSAR model training and in silico-to-experimental correlation
Chemical probe design with controlled lipophilicity
Balanced LogP (~2.25) and PSA (69 Ų) for reduced nonspecific binding risk
Selectivity profiling in biochemical and cellular assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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